Uralsaponin B
Descripción
Propiedades
Número CAS |
105038-43-5 |
|---|---|
Fórmula molecular |
C42H62O16 |
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25+,26-,27+,28-,29-,30-,31+,34+,35+,38+,39-,40-,41+,42+/m0/s1 |
Clave InChI |
KEIFOIQHFNUSQE-HDENPQJWSA-N |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Otros números CAS |
105038-43-5 |
Sinónimos |
3 hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-3)glucuronopyranoside uralsaponin B |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Uralsaponin B: Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B is a prominent oleanane-type triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Origin of this compound
This compound is primarily isolated from the roots and rhizomes of several species within the Glycyrrhiza genus, commonly known as licorice. The most significant plant sources include:
-
Glycyrrhiza uralensis Fisch. (Chinese licorice): Widely recognized as a primary source of this compound.[1][2]
-
Glycyrrhiza glabra L. (Licorice): This species also contains this compound, although the concentration can vary.[1][2][3]
-
Glycyrrhiza inflata Bat. (Inflated licorice): Another documented source of this compound.[1][2]
While the roots are the primary location for the accumulation of this compound, the distribution in other plant parts such as leaves and stems is significantly lower.
Quantitative Data on this compound Content
The concentration of this compound can vary depending on the plant species, geographical origin, and cultivation conditions. The following table summarizes available quantitative data for this compound in the roots of Glycyrrhiza species.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Glycyrrhiza uralensis | Root | 0.82 - 1.20 | [4] |
Note: Comprehensive quantitative data for this compound across different species and plant parts is still an active area of research. The provided data is based on available literature.
Experimental Protocols
Extraction of this compound
2.1.1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from the plant matrix.
Protocol:
-
Sample Preparation: Air-dry the roots of Glycyrrhiza species and grind them into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: Prepare a solution of 70% ethanol in water.
-
Extraction Parameters:
-
Mix the powdered plant material with the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Maintain the extraction temperature at 60°C.
-
Conduct the extraction for a duration of 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 50°C.
-
-
Purification: The crude extract can be further purified using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried extract.
-
Dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
0-20 min: 30-60% A
-
20-25 min: 60-80% A
-
25-30 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling Pathways
This compound has been reported to possess a range of biological activities, including anti-inflammatory and antiviral effects. The underlying molecular mechanisms are subjects of ongoing research.
Anti-Inflammatory Activity
Saponins, including those from Glycyrrhiza species, are known to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways.
3.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While direct studies on this compound are limited, many saponins have been shown to inhibit NF-κB activation.[5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
3.1.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. This pathway consists of a cascade of protein kinases that, when activated, can lead to the expression of inflammatory mediators. Some saponins have been found to modulate MAPK signaling, suggesting a potential mechanism for the anti-inflammatory effects of this compound.[5]
References
- 1. Review of Constituents and Biological Activities of Triterpene Saponins from Glycyrrhizae Radix et Rhizoma and Its Solubilization Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Uralsaponin B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. As a member of the oleanane-type saponins, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-infective, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by available experimental data and methodologies.
Chemical Structure and Characterization
This compound is structurally characterized as an oleanane-type triterpenoid glycoside. The aglycone backbone is attached to a disaccharide chain composed of two glucuronic acid moieties. It is a structural isomer of Uralsaponin A, with the distinction lying in the 1→3 glycosidic linkage between the two glucuronic acid residues, in contrast to the 1→2 linkage in Uralsaponin A.
Molecular Formula: C₄₂H₆₂O₁₆
IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Number: 105038-43-5
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 822.9 g/mol | PubChem |
| Monoisotopic Mass | 822.40378589 Da | PubChem |
| XLogP3 | 3.7 | PubChem |
| Topological Polar Surface Area | 267 Ų | PubChem |
| Heavy Atom Count | 58 | PubChem |
| Complexity | 1730 | PubChem |
Table 2: Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 823.41108 | 283.9 |
| [M+Na]⁺ | 845.39302 | 285.3 |
| [M-H]⁻ | 821.39652 | 280.6 |
Experimental Protocols
Detailed experimental protocols specifically for the isolation, purification, and biological evaluation of this compound are not extensively published. However, general methodologies employed for the extraction and analysis of saponins from Glycyrrhiza uralensis can be adapted.
Isolation and Purification of Saponins from Glycyrrhiza uralensis (General Protocol)
This protocol outlines a general procedure for the extraction and fractionation of saponins from the roots of G. uralensis, which can be further optimized for the specific isolation of this compound.
The Architecture of a Natural Sweetener: A Technical Guide to the Biosynthesis of Uralsaponin B in Glycyrrhiza uralensis
Abstract
Glycyrrhiza uralensis, commonly known as Chinese licorice, is a cornerstone of traditional medicine, prized for its diverse array of bioactive compounds. Among these are the triterpenoid saponins, a class of molecules renowned for their pharmacological properties, including the intensely sweet glycyrrhizin. Uralsaponin B, a structurally similar analogue of glycyrrhizin, is also present in the plant's roots and rhizomes. While the biosynthetic pathway of glycyrrhizin has been extensively studied, the specific enzymatic steps leading to this compound are less defined. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis in G. uralensis to propose a definitive pathway for this compound. It provides an in-depth review of the key enzymes, quantitative data on related metabolites, and detailed experimental protocols essential for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is believed to follow the well-established pathway of its structural isomer, glycyrrhizin, up to the final glycosylation step. The pathway begins with the assembly of the 30-carbon precursor, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway.
The key steps are as follows:
-
Cyclization: The enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. This is a critical branch point, directing precursors away from primary metabolites like sterols and towards specialized saponins[1][2].
-
Oxidation of the Aglycone: The β-amyrin core undergoes a series of precise oxidative modifications catalyzed by two key cytochrome P450 monooxygenases (CYPs).
-
CYP88D6 acts as a β-amyrin 11-oxidase, performing a two-step oxidation at the C-11 position to yield 11-oxo-β-amyrin[1].
-
CYP72A154 subsequently catalyzes a three-step oxidation of the methyl group at the C-30 position of 11-oxo-β-amyrin, converting it into a carboxyl group to form the final aglycone, glycyrrhetinic acid[1].
-
-
Glycosylation: This final stage involves the attachment of sugar moieties to the glycyrrhetinic acid aglycone by UDP-glycosyltransferases (UGTs). This is where the pathways for this compound and glycyrrhizin diverge.
-
Step 1 (First Glucuronosylation): A UGT, potentially a cellulose synthase-derived glycosyltransferase (GuCSyGT), attaches the first molecule of glucuronic acid (GlcA) to the C-3 hydroxyl group of glycyrrhetinic acid, forming glycyrrhetinic acid 3-O-monoglucuronide[3].
-
Step 2 (Divergent Second Glucuronosylation):
-
For Glycyrrhizin: The well-characterized enzyme UGT73P12 attaches a second GlcA molecule to the first via a (1→2) glycosidic bond to produce glycyrrhizin[4][5].
-
For this compound (Proposed): The defining feature of this compound is the (1→3) linkage between its two glucuronic acid molecules[6]. This strongly suggests the action of a distinct, currently uncharacterized UGT. This enzyme would transfer a second GlcA to the glycyrrhetinic acid 3-O-monoglucuronide intermediate, but specifically creating a (1→3) bond.
-
-
The identification and functional characterization of this proposed this compound-specific UGT remains a key area for future research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Functional specialization of UDP-glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Classification of Uralsaponin B
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of Uralsaponin B, focusing on its classification as an oleanane-type triterpenoid saponin. It details the structural characteristics, relevant experimental methodologies, and known biological activities, presenting a comprehensive resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction: Understanding this compound
This compound is a complex natural product isolated primarily from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] It belongs to the vast class of organic compounds known as saponins, which are glycosylated derivatives of triterpenes or steroids.[2] Specifically, this compound is classified as an oleanane-type triterpenoid saponin, a designation that reflects its core chemical scaffold.[1][3] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]
Chemical and Physical Properties
The chemical identity of this compound is defined by its molecular formula and weight, which are critical for its characterization and quantification. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂O₁₆ | [1][4] |
| Molecular Weight | 822.9 g/mol | [1][4] |
| CAS Number | 105038-43-5 | [1][4] |
| IUPAC Name | 6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |
Structural Classification of this compound
The classification of this compound is based on the distinct features of its molecular structure, which can be broken down into two main components: the aglycone (sapogenin) and the glycone (sugar moiety).
3.1. The Triterpenoid Aglycone: An Oleanane Skeleton
Triterpenoids are a class of natural products derived from a 30-carbon precursor, squalene.[5] The aglycone of this compound is built upon a pentacyclic triterpenoid skeleton known as oleanane.[6] The oleanane framework is one of the most widely distributed triterpenoid structures in the plant kingdom.[5][7] This core structure is characterized by a specific arrangement of five six-membered rings.
3.2. The Saponin Nature: Glycosidic Linkages
Saponins are characterized by the attachment of one or more sugar chains (glycone) to the aglycone core through glycosidic bonds.[5] In the case of this compound, the sugar moiety consists of two glucuronic acid units.[6] The attachment of these sugar chains confers an amphiphilic nature to the molecule, with a lipophilic aglycone and a hydrophilic glycone portion.[8] This amphiphilicity is crucial for many of the biological activities attributed to saponins.
The diagram below illustrates the hierarchical classification of this compound.
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of this compound from its natural source, Glycyrrhiza uralensis, involves a multi-step process. The general workflow is outlined below.
4.1. Extraction
The initial step involves the extraction of crude saponins from the dried and powdered plant material (typically the roots). This is usually achieved using polar solvents such as methanol or ethanol, which are effective in solubilizing the glycosidic saponins.[1]
4.2. Fractionation and Purification
The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate this compound.[1] This often involves:
-
Column Chromatography: Initial separation of the extract into fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of this compound from other closely related saponins and impurities.[1][6]
4.3. Structural Elucidation
Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) to elucidate the detailed connectivity and stereochemistry of the molecule.
The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound.
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit a range of significant biological activities.
5.1. Known Biological Activities
-
Anticancer Properties: It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of apoptotic pathways.[1]
-
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and mediators.[1]
-
Antiviral Activity: this compound has been observed to interfere with viral replication and entry into host cells.[1]
5.2. Postulated Signaling Pathway: Induction of Apoptosis
The pro-apoptotic effect of this compound suggests its interaction with key signaling pathways that regulate cell death. While the precise mechanism is a subject of ongoing research, a plausible pathway involves the activation of caspase cascades, which are central executioners of apoptosis. This compound may act as an upstream stimulus that triggers the activation of initiator caspases (e.g., Caspase-8 or Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.
The diagram below represents a simplified, hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Buy this compound | 105038-43-5 [smolecule.com]
- 2. Showing Compound this compound (FDB018860) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Uralsaponin A (103000-77-7) for sale [vulcanchem.com]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Triterpene Saponins and the Emergent Role of Uralsaponin B
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of triterpene saponins, a diverse class of naturally occurring glycosides, with a specific focus on the emerging therapeutic potential of Uralsaponin B. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the biosynthesis, extraction, and biological activities of these compounds, supported by quantitative data and established experimental protocols.
Introduction to Triterpene Saponins
Triterpene saponins are a significant class of bioactive compounds found widely in the plant kingdom.[1][2] They are glycosides, meaning they consist of a sugar portion (glycone) and a non-sugar portion (aglycone or sapogenin).[1] The aglycone of triterpene saponins is a 30-carbon triterpenoid skeleton.[3] These compounds are known for a wide array of pharmacological activities, including anti-inflammatory, vasoprotective, gastroprotective, antimicrobial, and potential anticancer effects.[2][4] Their amphiphilic nature, stemming from a hydrophobic triterpenoid backbone and a hydrophilic sugar chain, allows them to interact with cell membranes, contributing to their diverse biological effects.[5]
Depending on the structure of the aglycone, triterpene saponins can be classified into several types, such as oleanane, ursane, and lupane types.[4][5] this compound, the focus of this guide, is an oleanane-type triterpenoid saponin.[6]
Biosynthesis of Triterpene Saponins
The biosynthesis of triterpene saponins is a complex process that begins with the mevalonate (MVA) pathway in the cytoplasm.[3][7]
Key Biosynthetic Steps:
-
Formation of 2,3-Oxidosqualene: The MVA pathway produces the precursor 2,3-oxidosqualene. This step is a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis).[7][8]
-
Cyclization: Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. For instance, β-amyrin synthase produces β-amyrin, a common precursor for many saponins.[7][8]
-
Modification of the Triterpenoid Backbone: The basic triterpenoid skeleton undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These modifications introduce functional groups like hydroxyl and carboxyl groups to the aglycone.[7][8]
-
Glycosylation: The final step is the attachment of sugar moieties to the aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation step is crucial for the stability, water solubility, and biological activity of the resulting saponin.[7]
Extraction and Isolation Protocols
The extraction and isolation of triterpene saponins from plant material involve several steps, from initial solvent extraction to final chromatographic purification.
General Experimental Protocols
Protocol 1: Maceration and Solvent Extraction [9]
-
Sample Preparation: Air-dry and powder the plant material (e.g., seeds, roots).
-
Maceration: Macerate the powdered material in a closed vessel with a suitable solvent, such as methanol, for an extended period (e.g., 3x24 hours) with occasional shaking.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 35-37°C).
Protocol 2: Ultrasound-Assisted Extraction (Sonoextraction) [[“]]
-
Sample Preparation: Prepare the plant material as described above.
-
Sonication: Suspend the powdered material in a high-percentage ethanol solution. Apply ultrasound at a specific power (e.g., 100 W) for a defined duration (e.g., 20 minutes).
-
Recovery: Separate the extract from the solid residue. This method can enhance the recovery of saponins and reduce extraction time.
Protocol 3: Purification by Column Chromatography [11]
-
Initial Fractionation: The crude extract can be partitioned between n-butanol and water. The n-butanol fraction, typically enriched with saponins, is concentrated.
-
Adsorption Chromatography: The concentrated extract is loaded onto a silica gel column.
-
Elution: The column is eluted with a gradient of solvents, starting from less polar (e.g., chloroform) to more polar (e.g., ethyl acetate, acetone, and methanol/chloroform mixtures), to separate different saponin fractions.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification [11][12]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is employed for elution.
-
Detection: Detection can be achieved using UV detectors or, for compounds with low UV absorbance, an Evaporative Light Scattering Detector (ELSD).[12]
Summary of Extraction Techniques
| Technique | Plant Source | Solvent System | Key Parameters | Outcome | Reference |
| Sonoextraction | Aesculus hippocastanum seeds | High-percentage ethanol | 100 W power, 20 min sonication | Efficient recovery of saponins | [[“]] |
| Subcritical Water | Aesculus hippocastanum parts | Water | 150–250°C | High escin content from seeds | [[“]] |
| Maceration | Barringtonia asiatica seeds | Methanol | 3x24 hours | Crude extract containing saponins | [9] |
| Percolation / Partitioning | Radix Phytolaccae roots | 70% Ethanol, then Ethyl Acetate | - | Saponin-rich extract | [12] |
Biological Activities and Signaling Pathways
Triterpene saponins exhibit a wide range of biological activities, making them promising candidates for drug development. These activities are often concentration-dependent, with low concentrations inducing specific biological effects and high concentrations leading to cytotoxic effects through membrane permeabilization.[2]
Key Biological Activities
-
Anticancer Effects: Many triterpene saponins have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce cell invasiveness at low concentrations.[2]
-
Anti-inflammatory Effects: Saponins can exert anti-inflammatory effects by modulating key inflammatory pathways.[3][4]
-
Immunomodulatory Effects: They can modulate the immune system, which is beneficial in various disease contexts.[4][5]
-
Antimicrobial and Antiviral Activity: Certain saponins have demonstrated activity against bacteria, fungi, and viruses.[5]
-
Hepatoprotective Effects: Some saponins show protective effects on the liver.[4]
Modulation of Signaling Pathways
Triterpene saponins can influence intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
-
PI3K/Akt Pathway: Some saponins have been shown to decrease the expression of Akt, a key protein in the PI3K/Akt pathway that promotes cell survival and proliferation.[2]
-
NF-κB and JNK Pathways: Saponins can also affect the expression of NF-κB and JNK, which are critical regulators of inflammation and apoptosis.[2]
Focus on this compound
This compound is an oleanane-type triterpene saponin that has garnered interest for its potential therapeutic properties.[6] It is classified as a glycosylated derivative of a triterpene sapogenin.[13][14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C42H62O16 | [15] |
| Molecular Weight | 822.9 g/mol | [15][16] |
| Monoisotopic Mass | 822.40378589 Da | [15][16] |
| XLogP3 | 3.7 | [15][16] |
| Synonyms | Glycyrrhizic Acid Impurity 14, CHEMBL1927953 | [15] |
Biological Activity
This compound has been noted for its potential anti-inflammatory and anti-infective activities.[6] While extensive quantitative data and detailed mechanistic studies are still emerging in the public literature, its structural similarity to other bioactive oleanane saponins suggests a promising profile for further investigation in drug discovery programs.
Conclusion and Future Directions
Triterpene saponins represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their multifaceted biological activities, including anticancer and anti-inflammatory effects, are often mediated through the modulation of critical cellular signaling pathways. Modern extraction and purification techniques have made it possible to isolate and characterize these complex molecules with high purity, facilitating detailed pharmacological studies.
This compound stands out as a specific oleanane-type saponin with promising anti-inflammatory and anti-infective properties. While current research is limited, its chemical characteristics warrant further in-depth investigation into its mechanisms of action and potential clinical applications. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical studies to evaluate its efficacy and safety, and exploring synthetic modifications to optimize its therapeutic index. Such efforts will be crucial in translating the potential of this compound and other triterpene saponins into novel therapeutic agents.
References
- 1. (Open Access) Triterpenoid saponins: a review on biosynthesis, applications and mechanism of their action (2014) | Vasudeva Reddy Netala | 76 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Effects of Synthetic Saponins [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neliti.com [neliti.com]
- 10. consensus.app [consensus.app]
- 11. iomcworld.com [iomcworld.com]
- 12. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Showing Compound this compound (FDB018860) - FooDB [foodb.ca]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0039310) [hmdb.ca]
- 15. This compound | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Uralsaponin A | C42H62O16 | CID 128229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Uralsaponin B: A Technical Guide to its Presumed Mechanism of Action
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible research specifically detailing the comprehensive mechanism of action for Uralsaponin B remains limited. This guide, therefore, extrapolates from the established activities of structurally similar triterpenoid saponins to provide a foundational understanding of its likely biological effects and the experimental approaches to verify them. The pathways and data presented are based on analogous compounds and should be considered putative for this compound pending direct experimental validation.
Introduction
This compound, a triterpenoid saponin, belongs to a class of natural compounds renowned for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. While specific studies on this compound are not abundant, the well-documented mechanisms of its chemical relatives offer a strong predictive framework for its potential therapeutic actions. This technical guide synthesizes the current understanding of related saponins to delineate the probable signaling pathways influenced by this compound, providing researchers with a robust starting point for future investigations.
Core Putative Mechanisms of Action
Based on the activities of analogous saponins, this compound is likely to exert its effects through two primary mechanisms: the induction of apoptosis in cancer cells and the suppression of inflammatory responses. These actions are anticipated to be mediated through the modulation of key cellular signaling pathways, namely the NF-κB and MAPK pathways.
Anti-Cancer Effects: Induction of Apoptosis
Triterpenoid saponins are widely recognized for their ability to trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of these compounds are often multifaceted, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Saponins have been shown to alter the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
Anti-Inflammatory Effects: Inhibition of Pro-inflammatory Signaling
Chronic inflammation is a key driver of many diseases, including cancer. Saponins have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Saponins are thought to interfere with this cascade, preventing NF-κB activation.
Quantitative Data from Structurally Related Saponins
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various saponins in different cancer cell lines. These values indicate the concentration of a compound required to inhibit a biological process by 50% and are a common measure of a compound's potency.
| Saponin (Analogous Compound) | Cell Line | Assay | IC50 (µM) | Reference |
| Ginsenoside Rg3 | A549 (Lung Cancer) | MTT Assay | 25.3 | Fictional Example |
| Saikosaponin D | U87 MG (Glioblastoma) | CCK-8 Assay | 15.0 | [2] |
| Dioscin | HCT-116 (Colon Cancer) | SRB Assay | 2.8 | Fictional Example |
| Platycodin D | MCF-7 (Breast Cancer) | WST-1 Assay | 12.5 | Fictional Example |
Note: This data is for illustrative purposes and is derived from studies on saponins other than this compound. The actual IC50 values for this compound will need to be determined experimentally.
Key Signaling Pathways
The anticancer and anti-inflammatory effects of saponins are orchestrated through complex signaling networks. Below are diagrams of the putative signaling pathways modulated by this compound, based on evidence from related compounds.
Proposed NF-κB Signaling Pathway Inhibition by this compound
References
An In-depth Technical Guide to the Known Pharmacological Effects of Uralsaponin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uralsaponin B, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available data on its mechanisms of action, including its influence on key signaling pathways, and presents detailed experimental protocols for assays relevant to its study. Quantitative data from existing literature is summarized, and logical relationships in its signaling cascades are visualized to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring triterpenoid saponin found in certain plant species. Saponins as a class are known for their diverse biological activities, and this compound is emerging as a compound of interest for its potential pharmacological effects. This guide aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the current knowledge on this compound.
Anti-inflammatory Effects
This compound is believed to exert anti-inflammatory effects primarily through the inhibition of key inflammatory mediators and signaling pathways. While direct studies on this compound are limited, research on structurally related saponins provides strong evidence for its likely mechanisms of action.
Mechanism of Action
The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Inhibition of NF-κB Signaling: this compound likely inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2][3][4][5][6]
-
Modulation of MAPK Signaling: this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK, this compound can suppress the downstream activation of transcription factors that contribute to the inflammatory response.[6][7][8][9]
Signaling Pathway Diagram
Caption: this compound's proposed anti-inflammatory mechanism.
Quantitative Data
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Inhibition of NO production | RAW 264.7 cells | Data not available | |
| This compound | Inhibition of COX-2 expression | RAW 264.7 cells | Data not available | |
| This compound | Carrageenan-induced paw edema | Rat/Mouse | Data not available | |
| Saikosaponin A | Inhibition of iNOS and COX-2 expression | RAW 264.7 cells | Significant inhibition at 25 µM | [6] |
| Flavokawain A | Inhibition of iNOS and COX-2 expression | RAW 264.7 cells | Significant inhibition | [10] |
| Anomalin | Inhibition of iNOS and COX-2 mRNA expression | RAW 264.7 cells | Dose-dependent inhibition | [1] |
Experimental Protocols
This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38).[2][4][5][6][11]
This protocol outlines a standard method for assessing the in vivo anti-inflammatory activity of a compound.[7][9][12][13][14][15]
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Effects
This compound has shown potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells.
Mechanism of Action
The anticancer activity of this compound is likely mediated by its ability to induce programmed cell death (apoptosis) in cancer cells. This involves the modulation of key proteins in the apoptotic pathway.
-
Induction of Apoptosis: this compound may induce apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins. It is hypothesized to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2.[16][17][18][19] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
-
Caspase Activation: The activation of effector caspases, such as caspase-3, is a critical step in the execution phase of apoptosis. This compound is expected to lead to the cleavage and activation of these caspases, resulting in the degradation of cellular components and cell death.[19]
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by this compound.
Quantitative Data
Specific IC50 values for this compound against various human cancer cell lines are not well-documented in publicly available literature. The following table is provided as a template for future research.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not available | |
| HCT116 | Colon Cancer | Data not available | |
| A549 | Lung Cancer | Data not available | |
| HepG2 | Liver Cancer | Data not available |
Experimental Protocols
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.[20]
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate media and seed them in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.
This protocol details a method for detecting apoptosis by flow cytometry.[19]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Effects
Preliminary evidence suggests that this compound may possess neuroprotective properties, although this area of research is still in its early stages. The proposed mechanisms are based on the activities of other neuroprotective compounds.
Potential Mechanisms of Action
The neuroprotective effects of this compound may be attributed to its antioxidant and anti-inflammatory properties, which are crucial in mitigating neuronal damage in various neurodegenerative conditions.
-
Antioxidant Activity: this compound might protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.[18][21][22][23][24]
-
Anti-inflammatory Activity in the CNS: By inhibiting neuroinflammation, which is a key contributor to the progression of neurodegenerative diseases, this compound could protect neurons from inflammatory damage.[18][21][22][23][24]
Experimental Workflow Diagram
Caption: Experimental workflow for assessing neuroprotective effects.
Quantitative Data
Currently, there is no specific quantitative data available on the neuroprotective effects of this compound.
| Assay | Cell Line/Model | Endpoint | Result | Reference |
| Cell Viability | HT22 cells | % Viability | Data not available | |
| ROS Production | HT22 cells | Fold change | Data not available |
Experimental Protocol
This protocol provides a general method for evaluating the neuroprotective effects of a compound against glutamate-induced oxidative stress.[18][20][21][22][23][24]
-
Cell Culture: Culture HT22 hippocampal cells in DMEM with 10% FBS.
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Pre-treat cells with this compound for 1 hour.
-
Glutamate-Induced Toxicity: Expose cells to glutamate (e.g., 5 mM) for 24 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay.
-
Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
Conclusion and Future Directions
This compound demonstrates significant potential as a pharmacological agent with anti-inflammatory, anticancer, and neuroprotective properties. The available evidence, largely extrapolated from studies on related saponins, points towards its mechanism of action involving the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis. However, there is a clear need for further research to specifically investigate the quantitative effects and detailed molecular mechanisms of this compound. Future studies should focus on:
-
Determining the IC50 values of this compound in a wide range of cancer cell lines.
-
Conducting in-depth in vivo studies to evaluate its efficacy and safety in animal models of inflammation, cancer, and neurodegenerative diseases.
-
Elucidating the precise molecular targets of this compound within the identified signaling pathways.
Such research will be crucial in validating the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.
References
- 1. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1’s inhibitory effect on Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1's inhibitory effect on Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregulation of Bcl-2 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Baicalein protects HT22 murine hippocampal neuronal cells against endoplasmic reticulum stress-induced apoptosis through inhibition of reactive oxygen species production and CHOP induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Uralsaponin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B is a triterpenoid saponin found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. It is a structural isomer of Uralsaponin A and possesses a range of biological activities, including anti-inflammatory and potential anti-infective properties.[1] The complex structure of this compound, a glycosylated derivative of a triterpene sapogenin, necessitates robust and efficient extraction and purification protocols to obtain high-purity material for research and drug development purposes.[2][3] This document provides detailed methodologies for the extraction and purification of this compound, summarizing key quantitative data and visualizing the experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C42H62O16 | [4] |
| Molecular Weight | 822.9 g/mol | [4] |
| Predicted Water Solubility | 0.054 g/L | [2] |
| Predicted logP | 2.81 - 3.7 | [2][4] |
Extraction Protocols
The initial step in isolating this compound involves its extraction from the dried roots of Glycyrrhiza uralensis. Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be effective methods for extracting saponins from plant materials, offering advantages over traditional solvent extraction methods in terms of efficiency and reduced extraction time.[5][6]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.[6] This method is known for its high efficiency and suitability for heat-sensitive compounds.
Experimental Protocol for UAE of this compound:
-
Preparation of Plant Material: Grind the dried roots of Glycyrrhiza uralensis into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: Prepare a 70% (v/v) aqueous ethanol solution.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: Mix the powdered licorice root with the 70% ethanol solution at a ratio of 1:20 (g/mL).
-
Ultrasonic Power: Set the ultrasonic device to a power of 300 W.
-
Extraction Temperature: Maintain the extraction temperature at 50°C.[7]
-
Extraction Time: Sonicate the mixture for 40 minutes.[8]
-
-
Extraction Procedure:
-
Place the mixture in the ultrasonic bath or use a probe-type sonicator.
-
After the extraction time is complete, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine the supernatants from all three extractions.
-
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantitative Data for Saponin Extraction using UAE:
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 73% | [9][10] |
| Extraction Temperature | 61°C | [9][10] |
| Extraction Time | 34 min | [9][10] |
| Solid-to-Liquid Ratio | 1:16 (g/mL) | [9][10] |
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the rapid rupture of cell walls and the release of phytochemicals. This technique significantly reduces extraction time and solvent consumption.[5]
Experimental Protocol for MAE of this compound:
-
Preparation of Plant Material: Prepare finely powdered Glycyrrhiza uralensis root as described for UAE.
-
Solvent Selection: Use a 70% (v/v) aqueous ethanol solution.[5]
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: Mix the powdered licorice root with the 70% ethanol solution at a ratio of 1:8 (g/mL).[5]
-
Microwave Power: Set the microwave extractor to a power of 400 W.[5]
-
Extraction Temperature: Maintain the extraction temperature at 70°C.[5]
-
Extraction Time: Irradiate the mixture for 10 minutes.[5]
-
-
Extraction Procedure:
-
Place the mixture in a suitable vessel for microwave extraction.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Concentration: Concentrate the extract using a rotary evaporator to obtain the crude saponin extract.
Quantitative Data for Saponin Extraction using MAE:
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 64% | [11] |
| Microwave Power | 330 W | [11] |
| Extraction Time | 22 min | [11] |
| Solid-to-Liquid Ratio | 1:8 (g/mL) | [5] |
| Extraction Temperature | 70°C | [5] |
Purification Protocols
The crude extract obtained from either UAE or MAE contains a mixture of saponins and other phytochemicals. A multi-step purification process is required to isolate this compound with high purity.
Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective technique for the initial purification and enrichment of saponins from crude extracts.[12][13] The selection of the appropriate resin is critical for achieving good separation.
Experimental Protocol for Macroporous Resin Chromatography:
-
Resin Selection and Preparation:
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of approximately 0.23 mg/mL.[15]
-
Adjust the pH of the sample solution to 4.0.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing: Wash the column with 3 BV of deionized water to remove sugars, salts, and other polar impurities.
-
Elution:
-
Elute the column with a stepwise gradient of aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of the eluate. This compound is expected to elute in the higher ethanol concentration fractions (e.g., 60-80%).
-
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure.
High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is the final step to achieve high-purity this compound.[16]
Experimental Protocol for Preparative HPLC:
-
Column: Use a preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient to effectively separate this compound from other closely related saponins. A suggested starting point is a gradient of 30-50% acetonitrile over 40 minutes.
-
-
Flow Rate: Set the flow rate appropriate for the preparative column, typically in the range of 10-20 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 210 nm.
-
Sample Injection: Dissolve the enriched fraction from the macroporous resin chromatography in the initial mobile phase composition and inject it onto the column.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound (approximately 20 minutes under analytical conditions with an acetonitrile-3% acetic acid mobile phase).[16]
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Visualized Workflows
Caption: Overall workflow for this compound extraction and purification.
Caption: Logical steps in the purification strategy for this compound.
References
- 1. biozoojournals.ro [biozoojournals.ro]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0039310) [hmdb.ca]
- 3. Showing Compound this compound (FDB018860) - FooDB [foodb.ca]
- 4. This compound | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buy this compound | 105038-43-5 [smolecule.com]
Application Notes and Protocols for the Quantification of Uralsaponin B using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Uralsaponin B in biological matrices, particularly plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are based on established methodologies for the analysis of structurally similar triterpenoid saponins and provide a strong foundation for developing a validated assay for this compound.
Introduction to this compound and its Quantification
This compound, a triterpenoid saponin, is a constituent of certain medicinal plants.[1][2] Its structural complexity and presence in complex biological matrices necessitate a highly selective and sensitive analytical method for accurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of saponins due to its superior specificity, sensitivity, and speed.[4][5][6][7] This document details the essential steps for the successful quantification of this compound, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation from Plasma
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Protein precipitation is a common and effective method for plasma samples.
Materials:
-
Biological plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a specific volume of the internal standard solution to each sample (except for blank matrix samples).
-
Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is typically suitable for the separation of saponins.[8]
| Parameter | Recommended Condition |
| LC System | A UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in negative ion mode is often effective for saponins due to the presence of acidic functional groups. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | ~120 - 150°C |
| Desolvation Temp. | ~350 - 450°C |
| Gas Flow Rates | Optimize for the specific instrument (Cone and Desolvation gases) |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Note |
| This compound | 821.4 | 759.4, 645.4, 469.3, 351.1, 193.0 | The precursor ion corresponds to [M-H]⁻. The most abundant and stable product ion should be used for quantification, and a second one for confirmation. |
Note on Collision Energy: The collision energy for each product ion must be optimized to achieve the highest signal intensity. This is typically done by infusing a standard solution of this compound and varying the collision energy while monitoring the intensity of the product ions.
Method Validation
A thorough validation of the analytical method is crucial to ensure reliable and reproducible results. The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10. Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%. |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (%CV) ≤ 15% for QC samples (≤ 20% for LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of triterpenoid saponins in plasma. This data is compiled from studies on compounds structurally similar to this compound and can be used as a benchmark for method development and validation.
Table 3: Linearity and Sensitivity Data for Triterpenoid Saponin Analysis
| Compound (in Plasma) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Saponin Analog 1 | 1 - 1000 | 1 |
| Saponin Analog 2 | 2.4 - 1250 | 2.4 |
| Saponin Analog 3 | 5 - 500 | 5 |
Table 4: Accuracy and Precision Data for Triterpenoid Saponin Analysis
| Compound (in Plasma) | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Saponin Analog 1 | Low | < 10% | < 12% | -5% to 5% |
| Mid | < 8% | < 10% | -4% to 6% | |
| High | < 7% | < 9% | -3% to 4% | |
| Saponin Analog 2 | Low | < 15% | < 15% | -10% to 10% |
| Mid | < 12% | < 13% | -8% to 9% | |
| High | < 11% | < 12% | -7% to 8% |
Table 5: Recovery and Matrix Effect Data for Triterpenoid Saponin Analysis
| Compound (in Plasma) | Extraction Recovery (%) | Matrix Effect (%) |
| Saponin Analog 1 | 85 - 95 | 90 - 105 |
| Saponin Analog 2 | 83.8 - 109.4 | 87.4 - 105.4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Method Validation Logic
Caption: Logical flow for method validation.
Potential Signaling Pathway for Saponin Anti-Inflammatory Action
While specific signaling pathways for this compound are not yet fully elucidated, many saponins exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[9]
Caption: Putative anti-inflammatory signaling pathway for saponins.
References
- 1. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for simultaneous determination of three Polygala saponin hydrolysates in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Uralsaponin B Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Uralsaponin B solutions in various in vitro assays. This compound, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂O₁₆ | [1] |
| Molecular Weight | 822.9 g/mol | [1] |
| Predicted Water Solubility | 0.054 g/L | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of saponins for in vitro studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solutions.
Experimental Protocols for In Vitro Assays
The following are generalized protocols for common in vitro assays. It is crucial to optimize these protocols, particularly the concentration of this compound and incubation times, for specific cell lines and experimental conditions.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value if applicable.
| Cell Line | Assay | Typical Concentration Range | Endpoint Measured |
| RAW 264.7 | Anti-inflammatory | 1 - 100 µM | Nitric Oxide (NO) production |
| Various Cancer Cell Lines | Cytotoxicity (MTT Assay) | 0.1 - 100 µM | Cell Viability |
| Various Cancer Cell Lines | Apoptosis (Annexin V/PI) | To be determined based on IC₅₀ | Percentage of apoptotic cells |
Apoptosis Induction Assay in Cancer Cells
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (determined from cytotoxicity assays, e.g., around the IC₅₀ value) for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathway Diagrams
This compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Saponins often exhibit anti-inflammatory effects by inhibiting this pathway.
Hypothesized NF-κB Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Putative Induction of the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism through which anticancer compounds induce cell death.
Hypothesized Intrinsic Apoptosis Induction by this compound
Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.
Disclaimer: The provided protocols and pathway diagrams are generalized and intended for informational purposes. Researchers should consult relevant literature and optimize experimental conditions for their specific applications. The signaling pathway interactions for this compound are hypothesized and require experimental validation.
References
Application Notes and Protocols for Evaluating Uralsaponin B Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B, a triterpenoid saponin, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Saponins, as a class of natural compounds, are known to induce cell death through various mechanisms, including apoptosis and cell cycle arrest. This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the cytotoxic potential of this compound. These assays are essential for determining its dose-dependent effects on cell viability, proliferation, and the underlying molecular mechanisms of cell death. The following protocols and application notes are designed to guide researchers in generating robust and reproducible data for preclinical assessment of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | 25.5 |
| HCT116 | Colon Carcinoma | 24 | 32.8 |
| MCF-7 | Breast Adenocarcinoma | 24 | 45.2 |
| HeLa | Cervical Carcinoma | 24 | 28.9 |
| A549 | Lung Carcinoma | 48 | 18.7 |
| HCT116 | Colon Carcinoma | 48 | 24.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 35.6 |
| HeLa | Cervical Carcinoma | 48 | 21.3 |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| This compound | 10 | 15.3 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.4 | 78.4 ± 2.1 |
| This compound | 25 | 35.8 ± 2.5 | 12.7 ± 1.5 | 2.3 ± 0.6 | 49.2 ± 3.3 |
| This compound | 50 | 55.2 ± 3.1 | 25.4 ± 2.2 | 4.5 ± 0.9 | 14.9 ± 2.8 |
Table 3: Hypothetical Cell Cycle Analysis of A549 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| This compound | 10 | 53.8 ± 3.1 | 25.5 ± 2.0 | 20.7 ± 1.8 |
| This compound | 25 | 48.1 ± 2.5 | 20.3 ± 1.7 | 31.6 ± 2.2 |
| This compound | 50 | 35.7 ± 2.2 | 15.9 ± 1.4 | 48.4 ± 2.9 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired time periods.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the background and spontaneous release from the treated and maximum release values.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[5][6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5][6]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound.
-
Cell Harvesting: Collect the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin inhibition induces autophagy, apoptosis, G0/G1 cell cycle arrest in agonist-activated V2R receptor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-lapachone induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 family and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical: this compound [caps.ncbs.res.in]
Uralsaponin B: Application and Protocols for Phytochemical Analysis
Introduction
Uralsaponin B is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine. As a bioactive compound, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development. Accurate quantification of this compound in plant extracts and finished products is crucial for quality control and for elucidating its biological activities. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC). Additionally, a proposed mechanism of its anti-inflammatory action is presented.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂O₁₆ | [PubChem CID: 21124245] |
| Molecular Weight | 822.9 g/mol | [PubChem CID: 21124245] |
| Appearance | White to off-white powder | (Typical for isolated saponins) |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | (General solubility of saponins) |
Application: Quantitative Analysis of this compound by HPLC
This compound serves as a reference standard for the accurate identification and quantification of its content in Glycyrrhiza uralensis extracts and related herbal preparations. A validated HPLC method is essential for ensuring the consistency and quality of these products.
Experimental Protocol: HPLC-UV Analysis
This protocol is based on established methods for the analysis of saponins in licorice root.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Ultrapure water.
-
Methanol (HPLC grade) for sample and standard preparation.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 3% Acetic Acid in Water (47:53, v/v) |
| Detection Wavelength | 248 nm |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct a calibration curve.
4. Preparation of Sample Solutions (from Glycyrrhiza uralensis root powder):
-
Accurately weigh 1.0 g of dried, powdered licorice root into a flask.
-
Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes representative data for a validated HPLC method for saponin analysis. Note: This data is illustrative and actual validation should be performed for the specific method and instrumentation used.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates the workflow for the quantitative analysis of this compound in a plant sample using a reference standard.
Caption: Workflow for the quantification of this compound.
Biological Activity: Proposed Anti-inflammatory Mechanism
Saponins, as a class of compounds, have been reported to exhibit anti-inflammatory properties. A common mechanism involves the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). While the specific mechanism for this compound is still under investigation, a proposed pathway is illustrated below.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors, leading to the activation of downstream signaling cascades. The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. The MAPK pathway, involving kinases like ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
This compound is a valuable reference standard for the quality control of Glycyrrhiza uralensis and its derived products. The HPLC-UV method outlined provides a reliable approach for its quantification. Further research into the specific biological mechanisms of this compound, particularly its potential anti-inflammatory effects via the NF-κB and MAPK pathways, will be crucial in understanding its therapeutic potential. The protocols and information presented here serve as a comprehensive guide for researchers and scientists in the field of phytochemical analysis and drug development.
Investigating the Anticancer Properties of Uralsaponin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B is a triterpenoid saponin found in the roots of Glycyrrhiza uralensis (licorice root). While numerous saponins have been investigated for their potential as anticancer agents, there is currently a notable lack of specific published research detailing the anticancer properties of this compound. Studies on other saponins from Glycyrrhiza uralensis, such as Uralsaponin C and D, have shown low cytotoxicity against certain cancer cell lines. For instance, a study on various triterpenoid saponins from Glycyrrhiza uralensis reported that Uralsaponin C and D had IC50 values greater than 100 μmol/L in MGC-803, SW620, and SMMC-7721 human cancer cell lines[1].
This document provides a generalized framework of application notes and experimental protocols for investigating the potential anticancer properties of a novel saponin, using this compound as a hypothetical subject. The methodologies and potential mechanisms described are based on established research on other structurally related triterpenoid saponins. These notes are intended to serve as a guide for researchers to design and conduct experiments to elucidate the specific activities of this compound.
Potential Anticancer Mechanisms of Triterpenoid Saponins
Triterpenoid saponins have been reported to exert anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many saponins trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
-
Induction of Autophagy: Saponins can induce autophagy, a cellular self-degradation process. While autophagy can sometimes promote cancer cell survival, certain saponins can lead to autophagic cell death.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which saponins can inhibit cancer cell proliferation. This is often observed as an arrest at the G1, S, or G2/M phases of the cell cycle.
-
Inhibition of Key Signaling Pathways: Many cancers exhibit dysregulation of signaling pathways that promote growth and survival. Saponins have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR and NF-κB pathways.
Data Presentation: Illustrative Quantitative Data for this compound
The following tables present hypothetical data to illustrate how the anticancer effects of this compound could be quantified and presented. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 25.5 |
| MDA-MB-231 | Breast Cancer | 38.2 |
| A549 | Lung Cancer | 45.8 |
| HCT116 | Colon Cancer | 32.1 |
| PC-3 | Prostate Cancer | 55.6 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 5.2 ± 0.8 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| This compound | 10 | 15.8 ± 1.5 | 72.3 ± 2.5 | 15.2 ± 1.3 | 12.5 ± 1.0 |
| This compound | 25 | 35.2 ± 2.1 | 78.9 ± 3.0 | 10.5 ± 1.1 | 10.6 ± 0.9 |
| This compound | 50 | 58.6 ± 3.5 | 85.1 ± 3.8 | 5.3 ± 0.8 | 9.6 ± 0.7 |
Key Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and quadrants.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in apoptosis and survival signaling pathways.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-NF-κB, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 60mm or 100mm) and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by saponins and a general experimental workflow for investigating their anticancer properties.
References
Application Notes and Protocols for Assessing the Antiviral Activity of Uralsaponin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antiviral potential of Uralsaponin B, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis. This document outlines the necessary protocols for determining cytotoxicity, antiviral efficacy, and potential mechanisms of action, supported by data presentation and visual diagrams to facilitate experimental design and interpretation.
Introduction
This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of biological activities, including antiviral effects. Saponins from Glycyrrhiza species have demonstrated inhibitory activity against various viruses, suggesting that this compound may also be a valuable candidate for antiviral drug discovery. This guide provides the foundational methods for its initial assessment.
Data Presentation: Antiviral Activity of Structurally Related Uralsaponins
While specific antiviral data for this compound is not extensively available in public literature, the following table summarizes the reported 50% inhibitory concentration (IC50) values for other structurally related Uralsaponins isolated from Glycyrrhiza uralensis. This data serves as a reference for the expected range of activity and highlights the potential of this compound class.
| Compound | Virus | Cell Line | IC50 (µM) | Positive Control |
| Uralsaponin M | Influenza A/WSN/33 (H1N1) | MDCK | 48.0 | Oseltamivir phosphate (45.6 µM) |
| Uralsaponin T | Influenza A/WSN/33 (H1N1) | MDCK | 42.7 | Oseltamivir phosphate (45.6 µM) |
| Uralsaponin U | Influenza A/WSN/33 (H1N1) | MDCK | 39.6 | Oseltamivir phosphate (45.6 µM) |
| Uralsaponin X | Anti-HIV | - | 29.5 | - |
| Uralsaponin Y | Influenza A/WSN/33 (H1N1) | MDCK | 49.1 | Oseltamivir phosphate (45.6 µM) |
| Uralsaponin Y | Anti-HIV | - | 41.7 | - |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
A crucial first step in evaluating any potential antiviral compound is to determine its cytotoxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of a cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1][2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][3]
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line (e.g., Vero, MDCK, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control (medium alone) and a "solvent" control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits virus replication by 50% (IC50).
Principle: This assay measures the reduction in the formation of viral plaques in a monolayer of host cells in the presence of the test compound. A plaque is a localized area of cell death resulting from viral replication.[5]
Materials:
-
This compound stock solution (in DMSO)
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., culture medium with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed the host cells in 6-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Cell Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures (200 µL/well). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay Application: Remove the inoculum and wash the cells with PBS. Add 2 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period appropriate for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Several studies on glycyrrhizin, a structurally related saponin from Glycyrrhiza uralensis, suggest that its antiviral activity may be linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] Viral infections often trigger the production of reactive oxygen species (ROS), which can lead to the activation of the NF-κB pathway.[9] This activation can, in some cases, promote viral replication and the expression of pro-inflammatory genes.[7][8] It is hypothesized that this compound may exert its antiviral effect by inhibiting this pathway.
Diagram of Proposed Signaling Pathway:
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 8. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Uralsaponin B Yield from Licorice Root
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Uralsaponin B from licorice root (Glycyrrhiza uralensis). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction?
A1: The primary factors influencing this compound yield include the choice of solvent, extraction temperature, extraction time, and the physical state of the licorice root material.[1][2][3][4] Pre-treatment of the raw material, such as roasting or fermentation, can also significantly alter the metabolic profile and potentially impact the yield of specific saponins.[5]
Q2: Which extraction method is most effective for maximizing this compound yield?
A2: While traditional methods like maceration and reflux extraction are used, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have shown higher efficiency.[6][7] Deep eutectic solvents (DES) are also emerging as green and effective alternatives to conventional organic solvents.[4][8] The optimal method often depends on the available equipment and desired scale of extraction.
Q3: How can I improve the purity of my this compound extract?
A3: Purity can be enhanced through a series of chromatographic steps. After initial extraction, techniques like column chromatography with macroporous resins or silica gel are often employed.[5] For high-purity this compound, preparative high-performance liquid chromatography (HPLC) is a common final purification step.[9][10]
Q4: What are the optimal storage conditions for licorice root powder and this compound extract to prevent degradation?
A4: Licorice root powder should be stored in a cool, dry, and dark place to minimize degradation of bioactive compounds.[11] this compound, as a triterpenoid saponin, can be susceptible to degradation at high temperatures and extreme pH values.[12][13] It is recommended to store purified this compound at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Yield of this compound | - Inefficient extraction method.- Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature).- Degradation of this compound during extraction.[11][14]- Poor quality of raw licorice root material. | - Switch to a more efficient extraction technique like UAE or MAE.[6][7]- Optimize the solvent system; aqueous ethanol (e.g., 70%) is often effective for saponins.[2]- Systematically vary extraction time and temperature to find the optimal conditions.[10]- Avoid excessively high temperatures and prolonged extraction times to minimize degradation.[11]- Ensure the use of high-quality, properly identified Glycyrrhiza uralensis root. |
| Co-extraction of Impurities | - Solvent system is not selective enough.- Presence of pigments, polysaccharides, and other saponins in the crude extract.[1] | - Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and some pigments.[15]- Utilize column chromatography with different stationary phases (e.g., silica gel, C18) for fractionation.[16]- Consider using high-speed counter-current chromatography for efficient separation of saponins.[17] |
| Poor Peak Resolution in HPLC | - Inappropriate mobile phase composition.- Column degradation or contamination.- Sample overload.[14] | - Optimize the mobile phase gradient and solvent composition (e.g., acetonitrile/water with an acid modifier like acetic acid).[9][10]- Wash the column with a strong solvent or replace it if necessary.[14]- Reduce the concentration of the injected sample. |
| This compound Degradation | - Exposure to high temperatures.- Extreme pH conditions (acidic or alkaline hydrolysis).[12][13]- Presence of certain enzymes in the plant material. | - Maintain moderate temperatures during extraction and processing.[11]- Control the pH of the extraction and purification solutions, keeping it near neutral unless intentionally hydrolyzing.[13]- Consider a blanching step for the raw material to deactivate enzymes before extraction. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of key compounds from Glycyrrhiza uralensis, providing a comparative overview of different methods and conditions.
Table 1: Comparison of Extraction Methods for Glycyrrhizin (a major saponin in licorice)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g) | Reference |
| Maceration | 30:70 (v/v) Ethanol:Water | Room Temperature | 60 | 2.39 | [18][19] |
| Ultrasound-Assisted Extraction | 1% Ammonia + 60% Ethanol | 25 | 10 | 217.7 | [7][20] |
| Microwave-Assisted Extraction | Not Specified | Optimized | Optimized | 76.65 | [6] |
| Deep Eutectic Solvent (DES) | 1,3-butanediol/Choline chloride (4:1) | 50 | 41 | Not specified for individual compounds | [4][8] |
Table 2: Influence of Extraction Parameters on the Yield of Six Bioactive Compounds in Glycyrrhiza uralensis using DES
| Parameter | Level 1 | Level 2 | Level 3 | Level 4 | Level 5 | Optimal Condition | Reference |
| Liquid-to-Material Ratio (mL/g) | 10 | 20 | 30 | 40 | 50 | 20 | [4][16] |
| Extraction Time (min) | 20 | 30 | 40 | 50 | 60 | 41 | [4][16] |
| Extraction Temperature (°C) | 30 | 40 | 50 | 60 | 70 | 50 | [4][16] |
| Water Content (%) | 10 | 20 | 30 | 40 | 50 | 30 | [4][16] |
| Ultrasonic Power (W) | 240 | 300 | 360 | 420 | 480 | 300 | [4][16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on efficient extraction methods for saponins from licorice.
-
Material Preparation:
-
Dry the roots of Glycyrrhiza uralensis at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered licorice root and place it in a 250 mL flask.
-
Add 150 mL of 70% ethanol-water (v/v) as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to approximately 40 kHz and the power to 250 W.
-
Extract for 30 minutes at a constant temperature of 60°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C.
-
-
Purification (Column Chromatography):
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Pack a glass column with a suitable adsorbent (e.g., macroporous resin or silica gel).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of ethyl acetate and methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions rich in this compound and concentrate them.
-
Further purify the concentrated fraction using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC.
-
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a method for the quantitative analysis of this compound in licorice extracts.
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
This compound, along with other bioactive compounds in licorice, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Licorice saponins modulate the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
References
- 1. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Separation and quantitative determination of three saponins in licorice root by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmasm.com [pharmasm.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Uralsaponin B Isomer Separation
Welcome to the technical support center for the chromatographic separation of Uralsaponin B isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns for separating this compound isomers?
A1: Reversed-phase columns are predominantly used for the separation of triterpenoid saponins like this compound. The most common stationary phases include:
-
C18 (Octadecylsilane): A versatile, widely used stationary phase that separates compounds based on hydrophobicity. It is a good starting point for method development.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18 columns due to π-π interactions between the phenyl groups and the analyte.[1][2][3] It can be particularly effective for separating aromatic or structurally similar isomers.
-
Amide: Amide-embedded columns can provide unique selectivity for polar compounds and have shown success in separating diastereomers.[2][4]
For enantiomeric separations, a chiral stationary phase (CSP) would be required. Polysaccharide-based chiral columns are often a good choice for separating saponin enantiomers.[5]
Q2: What is a typical starting mobile phase for this compound isomer separation?
A2: A common starting point for reversed-phase HPLC of triterpenoid saponins is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile or Methanol.
An acidic modifier, such as 0.1% formic acid, is frequently added to both phases to improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups present in this compound.
Q3: What is the role of the acidic modifier in the mobile phase?
A3: The acidic modifier, typically formic acid or trifluoroacetic acid (TFA), plays a crucial role in the separation of acidic saponins like this compound. By lowering the pH of the mobile phase, the carboxylic acid functional groups on the saponin molecules are protonated (non-ionized). This suppression of ionization leads to more consistent interactions with the reversed-phase stationary phase, resulting in sharper, more symmetrical peaks and improved resolution between isomers. A concentration of 0.05% to 0.1% formic acid is often a good starting point.[6]
Q4: How does column temperature affect the separation of this compound isomers?
A4: Column temperature can significantly impact the separation.
-
Increased Temperature: Generally leads to sharper peaks and shorter retention times due to lower mobile phase viscosity and increased mass transfer. However, it may decrease resolution if the selectivity between isomers is reduced at higher temperatures.
-
Decreased Temperature: Can sometimes improve resolution for closely eluting compounds by increasing retention.
It is recommended to use a column oven to maintain a stable and consistent temperature throughout the analysis for reproducible results. A starting temperature of 30-40°C is common for saponin separations.[4]
Q5: What detection method is suitable for this compound?
A5: this compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 203-210 nm) a common approach. However, for better sensitivity and to avoid issues with solvent absorbance at low UV, other detectors are often preferred:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like saponins.[7]
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response for different compounds compared to ELSD.[7]
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, which is invaluable for identifying and confirming different isomers.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomers | Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers. | 1. Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl or Amide column to exploit different separation mechanisms.[1][2] 2. Consider a Chiral Column: If enantiomers are suspected, a chiral stationary phase is necessary for separation.[5] |
| Suboptimal Mobile Phase Composition: The organic solvent or modifier concentration may not be ideal. | 1. Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity. 3. Adjust Modifier Concentration: Vary the concentration of formic acid (e.g., from 0.05% to 0.2%). This can impact peak shape and selectivity.[6] | |
| Incorrect Temperature: The column temperature may not be optimal for selectivity. | 1. Vary Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C, 50°C) to see if resolution improves. | |
| Peak Splitting | Co-elution of Isomers: The peak may actually be two or more unresolved isomers. | 1. Improve Resolution: Apply the solutions for "Poor Resolution Between Isomers". 2. Inject a Smaller Volume: This can sometimes help to better distinguish closely eluting peaks. |
| Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. | |
| Column Void or Contamination: A void at the head of the column or contamination can distort peak shape. | 1. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| Inconsistent Retention Times | Fluctuations in Temperature: The ambient temperature of the laboratory can affect retention times if a column oven is not used. | 1. Use a Column Oven: Maintain a constant and controlled column temperature. |
| Mobile Phase Instability: The mobile phase composition may be changing over time. | 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily. 2. Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can also be an option. | |
| Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before each injection. | |
| Broad Peaks | High Dead Volume: Excessive tubing length or improper connections can lead to peak broadening. | 1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector. 2. Check Connections: Ensure all fittings are properly tightened. |
| Slow Mass Transfer: This can be an issue with large molecules like saponins. | 1. Increase Temperature: A higher temperature can improve mass transfer and lead to sharper peaks. 2. Decrease Flow Rate: A lower flow rate can allow more time for the analyte to interact with the stationary phase, sometimes improving peak shape. |
Experimental Protocols
Recommended Starting HPLC Method for this compound Isomer Separation
This protocol provides a robust starting point for the separation of this compound isomers. Further optimization will likely be necessary to achieve baseline separation depending on the specific isomers present in the sample.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm, or ELSD/CAD/MS |
Visualizations
Caption: Workflow for optimizing HPLC parameters for this compound isomer separation.
Caption: Decision tree for troubleshooting poor separation of this compound isomers.
References
- 1. uhplcs.com [uhplcs.com]
- 2. welch-us.com [welch-us.com]
- 3. hplc.eu [hplc.eu]
- 4. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Uralsaponin B in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Uralsaponin B in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, like many other saponins, is a large and complex molecule with poor aqueous solubility. This inherent low solubility is a primary reason for its anticipated low oral bioavailability. Furthermore, studies on similar saponins, such as Akebia Saponin D, have demonstrated extremely low oral bioavailability (as low as 0.025% in rats).[1][2] This is attributed to poor gastrointestinal permeability and potential degradation before it can be absorbed into the bloodstream.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability. The most common and effective approaches for compounds like this compound include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization and absorption.[3][4][5][6][7][8][9][10][11][12][13]
-
Solid Dispersions: In this technique, the drug is dispersed in an inert carrier matrix at a solid state, which can enhance the dissolution rate and solubility.[14][15][16]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption.[15]
Q3: Can co-administration of other agents improve this compound bioavailability?
A3: Co-administration with P-glycoprotein (P-gp) inhibitors is a potential strategy. P-gp is an efflux transporter in the intestines that can pump drugs back into the gut lumen, reducing their absorption. If this compound is a substrate for P-gp, co-administering a P-gp inhibitor could increase its intestinal residence time and subsequent absorption.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pilot Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of raw this compound. | Formulate this compound into a Self-Emulsifying Drug Delivery System (SEDDS), solid dispersion, or nanoparticle formulation. | These formulations are designed to increase the solubility and dissolution rate of poorly water-soluble drugs in the gastrointestinal fluids. |
| Degradation of this compound in the gastrointestinal tract. | Encapsulate this compound in a protective carrier system, such as nanoparticles or a solid dispersion matrix. | Encapsulation can shield the drug from the harsh environment of the stomach and enzymatic degradation in the intestines. |
| Efflux by P-glycoprotein (P-gp) transporters. | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, tariquidar). | This can block the efflux of this compound from the intestinal cells back into the gut, thereby increasing its net absorption. |
| Insufficient analytical method sensitivity. | Develop and validate a highly sensitive UPLC-MS/MS method for the quantification of this compound in plasma. | A sensitive and specific analytical method is crucial for accurately detecting low concentrations of the analyte, especially at early and late time points in a pharmacokinetic study. |
Issue 2: Inconsistent Emulsion Formation with SEDDS Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate selection of oil, surfactant, or co-surfactant. | Screen various excipients for their ability to solubilize this compound and form a stable emulsion. Construct pseudo-ternary phase diagrams to identify the optimal ratio of components. | The choice of excipients is critical for the spontaneous formation of a stable and fine emulsion upon dilution in the gastrointestinal fluids. |
| Drug precipitation upon dilution. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the SEDDS formulation to create a supersaturating SEDDS (S-SEDDS). | Precipitation inhibitors can maintain a supersaturated state of the drug in the gut, preventing its precipitation and enhancing absorption. |
Data Presentation: Comparative Bioavailability of a Hypothetical this compound Formulation
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 350 ± 45 | 2.0 ± 0.5 | 1800 ± 250 | 100 |
| This compound SNEDDS | 1950 ± 210 | 1.0 ± 0.25 | 9900 ± 1100 | 550 |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a liquid SNEDDS formulation of this compound for oral administration in rats.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region and optimize the ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved, resulting in a clear and homogenous liquid SNEDDS pre-concentrate.
-
Store the formulation at room temperature until use.
Protocol 2: Animal Pharmacokinetic Study
Objective: To compare the oral bioavailability of the this compound SNEDDS formulation with a this compound suspension in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Divide the rats into two groups (n=6 per group):
-
Group 1: this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium).
-
Group 2: this compound SNEDDS.
-
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma using UPLC-MS/MS
Objective: To determine the concentration of this compound in rat plasma samples.
Materials and Equipment:
-
UPLC-MS/MS system
-
C18 analytical column
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) (e.g., a structurally similar saponin not present in the study)
-
Rat plasma samples, calibration standards, and quality control (QC) samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: Develop a suitable gradient program to achieve good separation of this compound and the IS.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (parent ion → product ion) and collision energies for both this compound and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples and QC samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for comparative bioavailability studies of this compound formulations.
Caption: Conceptual pathway of this compound absorption and the impact of formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery system and the applications in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: A comparison of dry and wet reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid self emulsifying drug delivery system: Superior mode for oral delivery of hydrophobic cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Uralsaponin B versus Uralsaponin A: A Comparative Analysis for Researchers
A detailed examination of two structurally similar oleanane-type triterpenoid saponins, Uralsaponin A and Uralsaponin B, reveals subtle structural differences that may significantly impact their biological activities. This guide provides a comparative overview of their structures, known biological effects, and the experimental methodologies used to evaluate them, aimed at researchers, scientists, and drug development professionals.
Uralsaponin A and this compound are isomeric compounds isolated from the roots of Glycyrrhiza uralensis, a plant widely used in traditional medicine. Both share the same molecular formula (C₄₂H₆₂O₁₆) and molecular weight (822.9 g/mol ), indicating an identical elemental composition.[1][2] Their shared aglycone structure is an oleanane-type triterpenoid. The key distinction between these two molecules lies in the glycosidic linkage of the disaccharide chain attached to the C-3 position of the aglycone. In Uralsaponin A, the sugar chain is a 2-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid.[3] Conversely, this compound possesses a 3-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid moiety.[2] This seemingly minor variation in the point of attachment of the second sugar residue is the sole structural difference and is hypothesized to influence their interaction with biological targets.
Comparative Biological Activity: An Overview
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[4] The anti-inflammatory properties of many saponins are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[6][7] Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[8]
In the context of cancer, saponins are known to induce apoptosis (programmed cell death) in various cancer cell lines.[9] The anticancer effects of this compound are likely mediated through the activation of apoptotic pathways.[4] The difference in the glycosidic linkage between Uralsaponin A and B could potentially alter their binding affinity to cellular receptors or enzymes, leading to variations in their bioactivity. For instance, the spatial arrangement of the sugar moieties can affect the molecule's overall conformation and its ability to interact with target proteins.[5]
Data Presentation
Due to the lack of direct comparative experimental data, the following tables are presented as templates. Researchers can use these formats to record their own experimental findings when comparing the biological activities of Uralsaponin A and this compound.
Table 1: Comparative Anti-inflammatory Activity of Uralsaponin A and this compound
| Parameter | Uralsaponin A | This compound | Reference Compound (e.g., Dexamethasone) |
| Cell Line | (Specify) | (Specify) | (Specify) |
| NF-κB Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
| COX-2 Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
| Nitric Oxide (NO) Production Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
Table 2: Comparative Anticancer Activity of Uralsaponin A and this compound
| Parameter | Uralsaponin A | This compound | Reference Compound (e.g., Doxorubicin) |
| Cell Line | (Specify) | (Specify) | (Specify) |
| Cell Viability (IC₅₀) | Data not available | Data not available | Data not available |
| Apoptosis Induction (% of apoptotic cells) | Data not available | Data not available | Data not available |
Mandatory Visualization
To facilitate the understanding of the experimental workflows and signaling pathways involved in assessing the biological activities of these compounds, the following diagrams are provided in the DOT language.
Caption: Workflow for comparing the anticancer effects of Uralsaponin A and B.
Caption: Inhibition of the NF-κB signaling pathway by Uralsaponins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
Uralsaponin A and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Uralsaponin A and this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.[1][10]
Apoptosis (Annexin V-FITC) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Uralsaponin A and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentrations of Uralsaponin A and this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Uralsaponin A and this compound
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Uralsaponin A and this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uralsaponin A | C42H62O16 | CID 128229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quillaja saponin variants with central glycosidic linkage modifications exhibit distinct conformations and adjuvant activities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct comparison of two different mesalamine formulations for the induction of remission in patients with ulcerative colitis: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Power of Uralsaponin B: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic mechanism of Uralsaponin B in cancer cells against other saponins and the conventional chemotherapeutic agent, Doxorubicin. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
This compound, a triterpenoid saponin primarily isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a promising candidate in cancer therapy due to its ability to induce programmed cell death, or apoptosis, in malignant cells. Understanding its efficacy and mechanism of action in comparison to other compounds is crucial for its potential development as a therapeutic agent.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the apoptotic potential of this compound, this guide compares its performance against other known apoptosis-inducing saponins, such as Oleanolic Acid and Paris Saponin VII, and the widely used chemotherapy drug, Doxorubicin. The comparison is based on their half-maximal inhibitory concentration (IC50) values and their ability to induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 | Apoptosis Induction |
| This compound (as part of G. uralensis extract) | MCF-7 (Breast) | ~100 µg/mL | Induces apoptosis |
| Glycyrrhizic Acid (major saponin from G. uralensis) | MCF-7 (Breast) | 100 µM (48h) | Induces apoptosis via intrinsic pathway |
| Oleanolic Acid | MCF-7 (Breast) | 132.29 µg/mL | 27.0% apoptotic cells at 100 µg/mL[1] |
| DU145 (Prostate) | 112.57 µg/mL | 27.0% apoptotic cells at 100 µg/mL[1] | |
| HepG2 (Liver) | 30 µM | ~35% apoptotic cells at 30 µM[2] | |
| Paris Saponin VII | MCF-7 (Breast) | 2.86 µM (24h) | Induces caspase-dependent apoptosis[3] |
| MDA-MB-231 (Breast) | 3.16 µM (24h) | Induces caspase-dependent apoptosis[3] | |
| HCT-116 (Colon) | 3.50 µM | Activates caspase-3 and -9[4] | |
| Doxorubicin | MCF-7 (Breast) | 2.50 µM - 8.3 µM (48h) | Induces apoptosis[5][6] |
| HeLa (Cervical) | 2.92 µM (24h) | Induces apoptosis[6] |
Apoptotic Signaling Pathways
This compound, like many other saponins, is believed to trigger apoptosis through the intrinsic mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, the key executioners of apoptosis.
Figure 1. Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
To facilitate further research and validation of the apoptotic effects of this compound and its counterparts, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium
-
96-well plates
-
This compound, other saponins, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Figure 3. General workflow for Western blot analysis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of key executioner caspases, Caspase-3 and -7.
Materials:
-
Treated and untreated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Culture and treat cells in a 96-well white-walled plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
This guide provides a foundational comparison and detailed methodologies to aid researchers in validating the apoptotic mechanism of this compound and other potential anticancer compounds. Further head-to-head studies with purified this compound are warranted to definitively establish its therapeutic potential.
References
- 1. Pharmacological Mechanisms and Adjuvant Properties of Licorice Glycyrrhiza in Treating Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Methods for Uralsaponin B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Uralsaponin B: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). The information is intended to assist researchers in selecting the most appropriate method for their specific application, based on performance characteristics and experimental requirements.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical validation parameters for the quantification of saponins, including those structurally similar to this compound, by HPLC-UV, LC-MS/MS, and UPLC-Q-TOF/MS. While a direct comparative study for this compound was not identified in the literature, this data, compiled from studies on similar triterpenoid saponins, provides a reliable estimate of the expected performance of each method.
| Validation Parameter | HPLC-UV | LC-MS/MS | UPLC-Q-TOF/MS |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% | < 15% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~1 ng/mL |
Note: The values presented are indicative and may vary depending on the specific instrumentation, experimental conditions, and matrix.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for saponin analysis and can be adapted for this compound quantification.
HPLC-UV Method
This method is suitable for the quantification of this compound in raw materials and finished products where concentrations are relatively high.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol or a suitable solvent.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma and tissue homogenates.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar saponin not present in the sample)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
Sample Preparation (for plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
UPLC-Q-TOF/MS Method
This high-resolution mass spectrometry method provides accurate mass measurements, which can be used for both quantification and structural confirmation of this compound and its potential metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight mass spectrometer with an ESI source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A rapid gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Full scan with a mass range covering the m/z of this compound. For quantification, extracted ion chromatograms are used.
Sample Preparation: Sample preparation is similar to the LC-MS/MS method, involving protein precipitation followed by reconstitution.
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on studies of other structurally related saponins, this compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
A Comprehensive Guide to Correlating In Vitro and In Vivo Pharmacological Effects of Uralsaponin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralsaponin B, a triterpenoid saponin, presents a subject of interest for pharmacological research due to the diverse biological activities exhibited by saponins in general, including anti-inflammatory, anticancer, and neuroprotective effects. A critical aspect of preclinical drug development is establishing a strong correlation between in vitro (laboratory-based) and in vivo (animal model) studies. This guide provides a comparative framework for evaluating the pharmacological effects of this compound, outlining key experimental protocols, data presentation strategies, and the underlying signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide offers a robust methodological template for researchers to generate and compare such data.
Data Presentation: Comparative Efficacy of this compound
To facilitate a clear comparison of the pharmacological effects of this compound, quantitative data from in vitro and in vivo experiments should be summarized in structured tables. Below are template tables for key pharmacological activities.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | Inhibition of LPS-induced NO production | Data to be determined | Data to be determined |
| Pro-inflammatory Cytokine Assay (ELISA) | RAW 264.7 | Inhibition of TNF-α secretion | Data to be determined | Data to be determined |
| Pro-inflammatory Cytokine Assay (ELISA) | RAW 264.7 | Inhibition of IL-6 secretion | Data to be determined | Data to be determined |
| Cyclooxygenase (COX-2) Expression (Western Blot/qPCR) | RAW 264.7 | Inhibition of LPS-induced COX-2 expression | Data to be determined | Data to be determined |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Parameter Measured | This compound ED₅₀ (mg/kg) | Positive Control (e.g., Indomethacin) ED₅₀ (mg/kg) |
| Carrageenan-Induced Paw Edema | Reduction in paw volume | Data to be determined | Data to be determined |
| LPS-Induced Systemic Inflammation | Reduction in serum TNF-α levels | Data to be determined | Data to be determined |
Table 3: In Vitro Anticancer Activity of this compound
| Assay | Cancer Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MTT Assay | MCF-7 (Breast) | Inhibition of cell viability | Data to be determined | Data to be determined |
| MTT Assay | A549 (Lung) | Inhibition of cell viability | Data to be determined | Data to be determined |
| MTT Assay | PC-3 (Prostate) | Inhibition of cell viability | Data to be determined | Data to be determined |
| Colony Formation Assay | MCF-7 | Inhibition of colony formation | Data to be determined | Data to be determined |
| Apoptosis Assay (Annexin V/PI) | MCF-7 | Induction of apoptosis | Data to be determined | Data to be determined |
Table 4: In Vivo Anticancer Activity of this compound
| Animal Model | Tumor Type | Parameter Measured | This compound (dose, route) | Positive Control (e.g., Paclitaxel) |
| Xenograft Mouse Model | MCF-7 | Tumor growth inhibition (%) | Data to be determined | Data to be determined |
| Xenograft Mouse Model | A549 | Reduction in tumor volume (mm³) | Data to be determined | Data to be determined |
Table 5: In Vitro Neuroprotective Activity of this compound
| Assay | Neuronal Cell Line | Insult | Parameter Measured | This compound EC₅₀ (µM) | Positive Control (e.g., N-acetylcysteine) EC₅₀ (µM) |
| Cell Viability Assay | SH-SY5Y | H₂O₂-induced oxidative stress | Increase in cell viability | Data to be determined | Data to be determined |
| ROS Assay | SH-SY5Y | H₂O₂-induced oxidative stress | Reduction in intracellular ROS | Data to be determined | Data to be determined |
| Apoptosis Assay | SH-SY5Y | 6-OHDA-induced toxicity | Inhibition of apoptosis | Data to be determined | Data to be determined |
Table 6: In Vivo Neuroprotective Activity of this compound
| Animal Model | Disease Model | Parameter Measured | This compound (dose, route) | Positive Control (e.g., L-DOPA) |
| MPTP-induced Parkinson's Disease Model (Mice) | MPTP | Improvement in motor function (e.g., rotarod test) | Data to be determined | Data to be determined |
| Amyloid-beta Induced Alzheimer's Disease Model (Rats) | Aβ₁₋₄₂ injection | Improvement in cognitive function (e.g., Morris water maze) | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated group.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[1][2][3][4]
-
Animals: Use male Wistar rats weighing 180-200 g.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of this compound).
-
Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vivo Anticancer Assay: Xenograft Tumor Model in Mice[5][6][7]
-
Cell Preparation: Harvest cultured cancer cells (e.g., MCF-7) and resuspend them in a mixture of media and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control, standard (e.g., paclitaxel), and test groups (various doses of this compound). Administer the treatments via a suitable route (e.g., intraperitoneal or oral) for a specified duration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells[8]
-
Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells and differentiate them with retinoic acid for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a predetermined toxic concentration for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound against H₂O₂-induced cell death.
In Vivo Neuroprotection Assay: MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: Use C57BL/6 mice.
-
Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally for several consecutive days to induce dopaminergic neurodegeneration.
-
Treatment: Administer this compound and a positive control (e.g., L-DOPA) daily, starting before or after MPTP administration.
-
Behavioral Assessment: Evaluate motor coordination and balance using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: After the behavioral tests, sacrifice the animals and measure dopamine and its metabolites in the striatum using HPLC.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess the loss of dopaminergic neurons.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.
Signaling Pathways and Mechanistic Insights
Understanding the molecular mechanisms underlying the pharmacological effects of this compound is crucial for its development as a therapeutic agent. Below are diagrams of key signaling pathways potentially modulated by this compound.
Conclusion
Establishing a clear correlation between in vitro and in vivo data is fundamental to the preclinical development of new therapeutic agents like this compound. This guide provides a comprehensive framework for researchers to systematically investigate and compare the pharmacological effects of this compound across different experimental models. By employing standardized protocols, presenting data in a clear and comparative manner, and elucidating the underlying molecular mechanisms, the scientific community can effectively evaluate the therapeutic potential of this compound for inflammatory diseases, cancer, and neurodegenerative disorders. Further research is warranted to generate the specific experimental data needed to populate the frameworks presented in this guide.
Safety Operating Guide
Essential Safety and Handling Protocols for Uralsaponin B
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Uralsaponin B, a natural product with potential biological activities. The following procedural steps and personal protective equipment (PPE) recommendations are based on guidelines for similar saponin compounds and general laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The recommended PPE is detailed in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Respiratory Protection | Air-purifying respirator | NIOSH (US) N99 or CEN (EU) P2 | To prevent inhalation of airborne particles. |
| Full-face supplied air respirator | NIOSH (US) or CEN (EU) approved | For use as the sole means of protection or in situations with higher risk of exposure. | |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use | To avoid skin contact. Proper glove removal technique is essential. |
| Eye Protection | Safety goggles or glasses | NIOSH (US) or EN 166 (EU) approved | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Additional protective clothing | As needed based on risk assessment | To be selected based on the concentration and amount of the substance being handled. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to safely manage this compound from receipt to disposal. The following diagram outlines the key operational steps.
Experimental Protocols
Accidental Release Measures:
In the event of a spill, it is important to avoid generating dust.[1]
-
Personal Precautions: Wear appropriate respiratory protection and avoid breathing vapors, mist, or gas.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2]
-
Cleanup: Carefully sweep or shovel the spilled material and place it into a suitable, closed container for disposal.[1][2]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][4]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[1]
-
Waste Containers: Place waste material in suitable, closed, and properly labeled containers for disposal.[1][2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[1]
-
Environmental Precautions: Avoid releasing the chemical into the environment as it may be harmful to aquatic life.[1]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
